molecular formula C20H22N4O2 B4021689 N~2~-(2-methoxyphenyl)-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine

N~2~-(2-methoxyphenyl)-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine

Cat. No. B4021689
M. Wt: 350.4 g/mol
InChI Key: AXMOXGHFZNWGLJ-UHFFFAOYSA-N
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Description

Quinazolin-4-one derivatives, including N2-(2-methoxyphenyl)-N4-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine, are recognized for their wide synthetic and pharmacological potential. They are significant in organic, medicinal, and pharmaceutical chemistry due to their diverse biological activities and synthetic versatility (Vaskevych, Dekhtyar, & Vovk, 2023).

Synthesis Analysis

Recent advancements in the synthesis of quinazolines highlight the importance of transition-metal-free methods for constructing biologically active heterocycles. These methodologies offer green, sustainable alternatives for synthesizing quinazoline derivatives, emphasizing atom efficiency and mild reaction conditions (Tamatam & Shin, 2023).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is critical for their biological activity. Structural and electronic effects significantly influence the regio- and stereoselectivity of cyclizations, crucial for constructing complex polyheterocyclic structures. Understanding these effects is essential for designing compounds with desired biological properties (Vaskevych, Dekhtyar, & Vovk, 2023).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cyclizations, which are pivotal for creating fused pyrimidine systems. These reactions are driven by the combination of endocyclic amidine (or related) and exocyclic unsaturated moieties, offering a toolkit for constructing saturated N- and N,S-heterocycles (Vaskevych, Dekhtyar, & Vovk, 2023).

Physical Properties Analysis

While the reviewed articles do not specifically address the physical properties of N2-(2-methoxyphenyl)-N4-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine, quinazoline derivatives' physical properties generally include solubility, melting points, and crystalline structures, which are influenced by their molecular frameworks and substituents.

Chemical Properties Analysis

Quinazoline derivatives' chemical properties are profoundly affected by their heterocyclic core and functional groups. These properties include reactivity towards nucleophiles and electrophiles, acidity of protons adjacent to nitrogen atoms, and potential for forming hydrogen bonds and other non-covalent interactions, critical for biological activities (Vaskevych, Dekhtyar, & Vovk, 2023).

properties

IUPAC Name

2-N-(2-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-25-18-11-5-4-10-17(18)23-20-22-16-9-3-2-8-15(16)19(24-20)21-13-14-7-6-12-26-14/h2-5,8-11,14H,6-7,12-13H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMOXGHFZNWGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-(2-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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